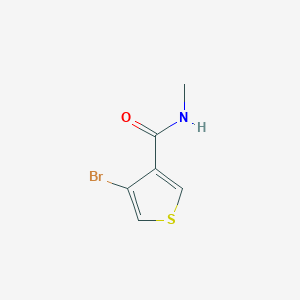

4-Bromo-N-methylthiophene-3-carboxamide

Description

Significance of the Thiophene (B33073) Ring System in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of heterocyclic chemistry. mdpi.comsigmaaldrich.com Its structure is analogous to benzene (B151609), and it exhibits aromatic character, which imparts significant stability. mdpi.comresearchgate.net This aromaticity allows thiophene to undergo a variety of substitution reactions, making it a versatile building block for more complex molecules. researchgate.net

Thiophenes are not merely academic curiosities; they are integral components in a vast array of functional materials and biologically active compounds. sigmaaldrich.comcymitquimica.com In medicinal chemistry, the thiophene nucleus is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a drug molecule without a significant loss of biological activity. researchgate.netmdpi.com This substitution can favorably alter the molecule's metabolic profile and physical properties. Consequently, thiophene derivatives are found in numerous pharmaceuticals and agrochemicals. researchgate.netmdpi.com

Overview of Carboxamide Functionality in Synthetic Strategies

The carboxamide group (–C(=O)N–) is another exceptionally important functional group in organic chemistry. Its prevalence is notable in nature, as it forms the peptide bonds that link amino acids into proteins. cymitquimica.com In synthetic chemistry, the amide bond is valued for its high stability and its ability to participate in hydrogen bonding. nih.gov

Carboxamides serve as key intermediates in the synthesis of more complex molecules and are frequently incorporated into the final structures of active compounds, particularly in drug discovery. cymitquimica.comnih.gov The presence of the carboxamide linkage can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic properties. nih.gov The synthesis of carboxamides is a fundamental transformation, often achieved by coupling a carboxylic acid with an amine. aaronchem.com

Positioning of 4-Bromo-N-methylthiophene-3-carboxamide within Advanced Organic Research

This compound (CAS Number: 1849313-58-1) is a specific molecule that combines the key features of a substituted thiophene and a carboxamide. youtube.com While detailed published studies on this exact compound are limited, its structure suggests a significant role as a versatile intermediate in advanced organic synthesis. Its importance can be understood by analyzing its constituent parts in the context of related, well-documented molecules.

The molecule consists of a thiophene-3-carboxamide (B1338676) core, substituted with a bromine atom at the 4-position and a methyl group on the amide nitrogen. Each of these features provides a specific function:

The Thiophene Core : Provides the foundational aromatic heterocyclic scaffold.

The N-methylcarboxamide Group : This group at the 3-position is a common feature in biologically active molecules and can influence the compound's solubility and binding interactions.

The 4-Bromo Substituent : The bromine atom is a particularly valuable feature. It serves as a highly useful synthetic "handle" for further molecular elaboration. mdpi.com Halogen atoms on aromatic rings are key precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. mdpi.comnih.gov These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the brominated thiophene template.

A plausible synthetic route to this compound involves the amidation of 4-Bromo-3-thiophenecarboxylic acid with methylamine. sigmaaldrich.comresearchgate.net This standard reaction highlights the compound's accessibility from readily available starting materials.

The strategic placement of the bromo and carboxamide groups makes this compound a valuable building block. Researchers can utilize the bromine for coupling reactions while the carboxamide group helps direct reactions or interacts with biological targets. The study of analogous compounds, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has demonstrated the utility of such substitution patterns for creating novel, functionalized thiophene derivatives. mdpi.com

Table 1: Properties of Related Brominated Thiophene Derivatives

| Compound Name | Structure | Molecular Formula | Melting Point (°C) |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | C12H9Br2NS | 184–185 | |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | C12H9Br2NS | 172–173 | |

| 4-Bromo-3-formyl-N-(4-bromophenyl)-5-propylthiophene-2-carboxamide | C15H14Br2NO2S | 146 | |

| 4-Bromo-3-thiophenecarboxylic acid | C5H3BrO2S | 158-163 |

Data sourced from references mdpi.comsigmaaldrich.comnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-10-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJKESSKUVFHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N Methylthiophene 3 Carboxamide and Its Analogues

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the thiophene (B33073) ring is a critical step. The directing effects of substituents on the ring heavily influence the outcome of electrophilic substitution reactions. For a 3-substituted thiophene like N-methylthiophene-3-carboxamide, direct bromination can potentially lead to substitution at the 2-, 4-, or 5-positions. Therefore, methods that selectively favor the 4-position are highly valuable.

Direct Bromination of Thiophene Precursors with Controlled Selectivity

Direct bromination using molecular bromine (Br₂) is a common method for introducing bromine onto aromatic rings. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents present on the thiophene ring. For thiophene precursors with an electron-withdrawing group at the 3-position, such as a carboxamide, the 5-position is generally the most activated towards electrophilic substitution, followed by the 2-position. However, controlled conditions can favor bromination at the less reactive 4-position.

One effective strategy involves the use of bromine in combination with acetic acid and a solvent like chloroform (B151607). For instance, the bromination of a related compound, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was successfully carried out using two equivalents of Br₂ in a mixture of chloroform and acetic acid, yielding the desired 4-bromo derivative in 80% yield. mdpi.com This demonstrates that direct bromination can be a viable method for obtaining 4-bromo-3-substituted thiophenes, likely by carefully controlling stoichiometry and reaction conditions to favor the thermodynamically controlled product or to exploit subtle electronic and steric effects.

Theoretical analysis based on ab initio calculations can help predict the positional selectivity of electrophilic aromatic brominations, providing insight that complements experimental findings. researchgate.net

Utilization of N-Bromosuccinimide (NBS) and Aqueous Bromine

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, often favored over molecular bromine due to its solid nature and its ability to provide a low, constant concentration of Br₂ during the reaction, which can enhance selectivity. masterorganicchemistry.com It is a source of bromine for both radical and electrophilic addition reactions. organic-chemistry.org The choice of solvent plays a crucial role in the outcome of NBS brominations. researchgate.netnankai.edu.cn

For the regioselective bromination of reactive aromatic compounds like thiophene, NBS in solvents such as chloroform or acetonitrile (B52724) is effective. nankai.edu.cntcichemicals.com The reaction proceeds via an electrophilic substitution mechanism. researchgate.net The regioselectivity on a substituted thiophene is dictated by the directing group. While electron-donating groups typically direct ortho- and para- (i.e., 2- and 5-positions on thiophene), an electron-withdrawing carboxamide group at the 3-position deactivates the ring, particularly at the 2- and 5-positions, which can make the 4-position a more favorable site for substitution under specific conditions. Using NBS in polar solvents like tetrahydrofuran (B95107) (THF) has been shown to be highly regioselective for electrophilic aromatic brominations. researchgate.netmdpi.com

Aqueous bromine, often generated in situ from reagents like H₂O₂/HBr, can also be employed to convert thiophenic compounds to their corresponding bromides through an electrophilic substitution pathway. researchgate.net

| Precursor | Reagent | Solvent | Product | Yield (%) | Reference |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂ | CHCl₃/Acetic Acid | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 80% | mdpi.com |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |

| Thiophene | NBS | Chloroform | 2,5-Dibromothiophene | - | nankai.edu.cn |

One-Pot Bromination/Debromination Protocols

A powerful strategy for achieving specific substitution patterns that are difficult to access directly involves polybromination followed by selective debromination. This approach can provide access to less thermodynamically favored isomers. Thiophenes can be readily polybrominated using an excess of a brominating agent.

The subsequent selective removal of a bromine atom often utilizes a bromine-lithium exchange reaction. rsc.org Reagents like n-butyllithium (n-BuLi) can selectively abstract a bromine atom, with the selectivity often depending on the position (α-positions are generally more reactive) and steric hindrance. reddit.com The resulting lithiated thiophene can then be quenched with a proton source (like water or alcohol) to complete the debromination. For example, 3,6-dibromothieno[3,2-b]thiophene (B1311239) can be converted to its 3,6-dilithiated derivative using butyllithium, demonstrating the feasibility of selective bromine-lithium exchange. rsc.org While a specific one-pot protocol for 4-Bromo-N-methylthiophene-3-carboxamide is not detailed in the provided sources, the principle involves over-brominating the N-methylthiophene-3-carboxamide precursor and then carefully treating the polybrominated product with a specific amount of an organolithium reagent to selectively remove bromine from positions other than C4, followed by a proton quench.

Transition Metal-Catalyzed Cross-Coupling Strategies

Once this compound is synthesized, the bromine atom serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the creation of diverse libraries of analogues.

Palladium(0)-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide (such as a bromothiophene) in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromothiophene. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This methodology has been successfully applied to bromothiophene derivatives to synthesize a variety of analogues, including those with cyclopropyl (B3062369) groups and various aryl moieties. nih.govnih.gov

Investigation of Reaction Conditions and Solvent Effects (e.g., 1,4-Dioxane (B91453)/Water Systems)

The efficiency and outcome of the Suzuki-Miyaura reaction are highly dependent on the choice of catalyst, ligand, base, and solvent system. The optimization of these parameters is crucial for achieving high yields. mdpi.com

Catalyst and Ligand: A common catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). nih.gov Other highly effective systems involve combining a palladium source like Pd(OAc)₂ with sterically demanding and electron-rich phosphine (B1218219) ligands, such as SPhos, which can achieve high yields with low catalyst loading. nih.gov

Base: A variety of bases can be used, with common choices including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com The base is crucial for activating the boronic acid in the transmetalation step.

Solvent System: The solvent plays a critical role in the reaction's rate and yield. chemrxiv.org While organic solvents like toluene, THF, and DMF are frequently used, mixed aqueous systems are also common and can be more environmentally friendly. chemrxiv.orgheia-fr.ch A mixture of 1,4-dioxane and water is a particularly effective solvent system for many Suzuki couplings. mdpi.comchemrxiv.org The addition of even small amounts of dioxane and water to solvent-free reactions has been shown to cause a large acceleration of the reaction rate. researchgate.net The polarity of the solvent can also influence the chemoselectivity of the reaction when multiple reactive sites are present. nih.gov For instance, in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a good yield (60%) was obtained using K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | - | 31-46% | nih.gov |

| 3-Bromothiophenes | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ (2) | - | - | 15-21% | semanticscholar.org |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 69-93% | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 60% | mdpi.com |

Substrate Scope and Functional Group Tolerance

The substrate scope and functional group tolerance of cross-coupling reactions are critical parameters that define the utility and applicability of these methods in complex molecule synthesis. In the context of synthesizing analogues of this compound, particularly through Suzuki-Miyaura coupling, the reaction conditions have been shown to be compatible with a diverse array of functional groups on the coupling partners.

Research on various bromothiophene derivatives has demonstrated that both electron-donating and electron-withdrawing groups on the aryl or heteroaryl boronic acid coupling partner are well-tolerated. nih.govnih.gov This allows for the introduction of a wide range of substituents to modify the electronic properties and biological activity of the resulting thiophene carboxamide analogues. For instance, studies on the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) showed that a variety of functional groups could be successfully incorporated, leading to novel derivatives in low to moderate yields. nih.govresearchgate.net

In reactions involving substrates with multiple bromine atoms, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, regioselectivity becomes a key consideration. It has been observed that the bromo group on an aryl moiety is preferentially substituted over a bromo group on the thiophene ring, highlighting the difference in reactivity between the C(sp²)-Br bonds in different electronic environments. nih.gov This inherent selectivity allows for stepwise functionalization of polyhalogenated precursors.

The choice of palladium catalyst and ligands can also significantly influence the outcome and tolerance of functional groups. While standard catalysts like Pd(PPh₃)₄ are effective, the development of more specialized ligand systems has expanded the scope to include more challenging substrates and has improved the tolerance of sensitive functional groups. berkeley.edu

The following table summarizes the tolerance of various functional groups in Suzuki-Miyaura couplings involving bromothiophene substrates, based on published research findings.

| Coupling Partner | Functional Group | Tolerance/Compatibility | Reference |

| Arylboronic Acid | Electron-donating (e.g., -OCH₃, -CH₃) | Generally well-tolerated, leading to good yields. | nih.govnih.gov |

| Arylboronic Acid | Electron-withdrawing (e.g., -NO₂, -CN, -CF₃) | Compatible with standard conditions, yields may vary. | nih.govnih.gov |

| Arylboronic Acid | Halogens (e.g., -F, -Cl) | Tolerated, allowing for subsequent cross-coupling reactions. | researchgate.net |

| Heteroarylboronic Acid | Pyridinyl, Furanyl, Thienyl | Generally compatible, enabling synthesis of heteroaryl-substituted thiophenes. | nih.gov |

| Bromothiophene | Carboxamide (-CONHCH₃) | The amide group is stable under typical Suzuki conditions. | |

| Bromothiophene | Ester (-COOR) | Generally tolerated, though hydrolysis can be a side reaction depending on the base and temperature. | |

| Bromothiophene | Aldehyde (-CHO) | Compatible under carefully controlled conditions to avoid side reactions. |

Other Cross-Coupling Methodologies for Aryl/Heteroaryl Functionalization

Beyond the widely used Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-coupling methodologies are instrumental in the functionalization of aryl and heteroaryl halides like this compound. These reactions provide alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, each with its unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org For bromothiophene substrates, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines. researchgate.net The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating various functional groups. nih.gov Research on polysubstituted bromothiophenes has shown that anilines bearing electron-donating groups tend to give good results, whereas those with electron-withdrawing substituents may require higher catalyst loadings and result in lower yields. researchgate.net

Sonogashira Coupling: This methodology facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is highly valuable for synthesizing alkynyl-substituted thiophenes, which can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions and tolerates a broad range of functional groups. nih.govucsb.edu Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an sp²-hybridized halide or pseudohalide. It is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. This makes it a robust method for creating C-C bonds in complex molecular architectures.

Heck Reaction: This reaction forms a C-C bond between an aryl or vinyl halide and an alkene. It is a valuable method for the vinylation of heteroaryl compounds, leading to the formation of styrenyl-type derivatives.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl, vinyl, or alkyl halide. A key advantage of this reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and broader substrate scope, including the coupling of sp³-hybridized carbons.

The table below provides a comparative overview of these cross-coupling methodologies.

| Reaction Name | Bond Formed | Key Reagents | Advantages |

| Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Ligand, Base | Wide range of amines, good functional group tolerance. wikipedia.orgresearchgate.net |

| Sonogashira Coupling | C-C (sp²-sp) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, synthesis of conjugated enynes. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | C-C (sp²-sp²) | Organostannane, Pd catalyst | High functional group tolerance, stable reagents. |

| Heck Reaction | C-C (sp²-sp²) | Alkene, Pd catalyst, Base | Vinylation of aryl halides. |

| Negishi Coupling | C-C (sp²-sp², sp²-sp³) | Organozinc reagent, Pd or Ni catalyst | High reactivity, broad scope including alkyl groups. |

Directed Metalation and Lithiation Approaches

Amide-Directed Ortho-Metalation (DOM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This method relies on the use of a directed metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles. The tertiary amide and O-carbamate groups are among the most effective DMGs. uwindsor.caharvard.edu

In the context of thiophene carboxamides, the N-methylcarboxamide group at the 3-position of the thiophene ring can act as a potent DMG. This directs lithiation specifically to the C-2 position, which is ortho to the amide. This regioselectivity is crucial for the synthesis of 2,3-disubstituted thiophene derivatives. A study on the synthesis of a polysubstituted thiophene-2-carboxamide demonstrated the effectiveness of amide-directed lithiation using n-butyllithium (n-BuLi), leading to the introduction of a formyl group at the adjacent position after quenching with N,N-dimethylformamide (DMF). mdpi.comresearchgate.net

The general mechanism for the DoM of an N-substituted thiophene-3-carboxamide (B1338676) is as follows:

Coordination of the lithium atom of the organolithium reagent (e.g., n-BuLi) to the carbonyl oxygen of the amide group.

Deprotonation of the most acidic ortho-proton at the C-2 position by the alkyl anion of the organolithium reagent.

Formation of a stable 2-lithiated thiophene-3-carboxamide intermediate.

Reaction of this intermediate with an electrophile (E+) to yield the 2-substituted-3-carboxamide product.

This strategy provides a reliable route to functionalize the C-2 position of the thiophene ring, which might be difficult to achieve through other methods. The choice of the organolithium reagent and reaction conditions (temperature, solvent) can be optimized to achieve high yields and selectivity.

Regiocontrolled Halogen-Dance Reactions Utilizing Lithiating Agents (e.g., n-BuLi, LDA)

For bromothiophene derivatives, the halogen-dance reaction is influenced by the presence and nature of other substituents on the ring. Amide groups, acting as directing groups, can play a crucial role in controlling the regioselectivity of the initial lithiation step, which in turn dictates the outcome of the halogen dance. It has been shown that amide groups can direct the initial deprotonation to the adjacent β-position, leading to a specific regioisomer of the lithiated intermediate.

In the case of this compound, treatment with a strong lithium amide base like LDA could potentially lead to a halogen dance. The N-methylcarboxamide group at the C-3 position would likely direct initial deprotonation to the C-2 position. The subsequent intermolecular halogen-metal exchange processes could then lead to a rearrangement of the bromine atom. The final position of the bromine atom would be determined by the relative thermodynamic stabilities of the possible lithiated intermediates. DFT studies on bromothiophenes have shown that the reaction proceeds through bromo-bridged transition states, with the final product distribution being under thermodynamic control. ias.ac.in

This methodology offers a strategic approach to synthesize various brominated N-methylthiophene-3-carboxamide isomers, which can then be used as building blocks for further diversification through cross-coupling reactions.

Multicomponent and Condensation Reactions for Thiophene Carboxamide Scaffolds

Gewald Reaction Derivatives and Modifications

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The standard reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure. wikipedia.org

While the traditional Gewald reaction yields 2-aminothiophenes, numerous modifications have been developed to broaden its scope and provide access to a wider range of thiophene derivatives, including thiophene-3-carboxamides. researchgate.netarkat-usa.org One important modification involves a two-step procedure where the α,β-unsaturated nitrile (the Knoevenagel adduct) is first isolated and then reacted with sulfur and a base. This approach can be beneficial for less reactive ketones or aldehydes. arkat-usa.org

To synthesize thiophene-3-carboxamide scaffolds, the choice of the activated nitrile component is key. Instead of using α-cyanoesters, which lead to 3-carboxylate derivatives, one can employ α-cyanoacetamides. For instance, reacting a ketone with an N-substituted cyanoacetamide (like N-methyl-2-cyanoacetamide), along with sulfur and a base, can directly lead to the formation of a 2-amino-N-substituted-thiophene-3-carboxamide. The 2-amino group can then be removed or transformed in subsequent synthetic steps if desired.

Furthermore, variations in the reaction conditions, such as the use of microwave irradiation or different catalytic systems (e.g., L-proline, ionic liquids), have been shown to improve reaction times and yields. researchgate.net These modifications make the Gewald reaction a highly adaptable and efficient method for constructing the core thiophene carboxamide scaffold, which can then be further elaborated to produce target molecules like this compound through subsequent halogenation and other functional group manipulations.

Amide Bond Formation from Thiophene Carboxylic Acids and Amines

The direct coupling of thiophene carboxylic acids with amines is a cornerstone of synthetic strategies for producing a wide array of thiophene carboxamides. This method is valued for its straightforwardness and adaptability, allowing for the modular assembly of complex molecular structures. The efficacy of this transformation hinges on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling agents have been developed to achieve this activation under mild conditions, preserving the integrity of often sensitive functional groups on both the thiophene ring and the amine coupling partner.

One of the most prevalent and well-established methods for this transformation involves the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com In a typical procedure, the thiophene carboxylic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), to which the amine and the catalyst are added. The reaction is then initiated by the introduction of the coupling agent, often at a reduced temperature to control the reaction rate and minimize side reactions.

For instance, the synthesis of novel thiophene carboxamides has been successfully achieved starting from 5-bromo-2-thiophenecarboxylic acid. mdpi.com In this process, the carboxylic acid was coupled with various amines, such as 2-aminothiazole, in the presence of DCC and a catalytic amount of DMAP. mdpi.com The reaction proceeds at room temperature, and after completion, the dicyclohexylurea byproduct, which is insoluble in most organic solvents, can be easily removed by filtration. This general approach is broadly applicable for the synthesis of analogues of this compound, where 4-bromothiophene-3-carboxylic acid would be reacted with methylamine.

Beyond the classic DCC/DMAP system, other activating agents and additives are employed to enhance reaction efficiency and suppress side reactions, such as epimerization in chiral substrates. Additives like 1-Hydroxybenzotriazole (HOBt) can be used with DCC to form an active ester intermediate, which then reacts with the amine. rsc.org This approach is particularly useful when coupling sterically hindered compounds or weakly nucleophilic amines. rsc.org

Alternative coupling reagents have also found widespread use in the synthesis of thiophene amides. Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) are noted for their ability to promote amide bond formation with low epimerization, making them suitable for sensitive substrates. organic-chemistry.org The reaction conditions are generally mild, and the byproducts are water-soluble, simplifying the purification process.

The table below illustrates a representative example of the reaction conditions used for the synthesis of a thiophene carboxamide derivative from a thiophene carboxylic acid and an amine, based on established methodologies.

| Parameter | Value |

| Thiophene Substrate | 5-bromo-2-thiophenecarboxylic acid |

| Amine Substrate | 2-aminothiazole |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

This data highlights a common and effective protocol for the synthesis of brominated thiophene carboxamides, which can be adapted for the specific production of this compound.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo N Methylthiophene 3 Carboxamide

Halogen Mobility and Exchange Reactions

The bromine substituent on the thiophene (B33073) ring exhibits significant mobility, primarily through halogen dance reactions and other exchange processes. These transformations are crucial for accessing a variety of substituted thiophene derivatives that are otherwise difficult to synthesize.

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to the most thermodynamically stable organometallic intermediate. wikipedia.orgic.ac.uk For bromothiophenes, this process has been investigated using computational methods, which propose the formation of a bromo-bridged transition state. ias.ac.in These studies suggest eight possible isomerization and eight disproportionation pathways. ias.ac.in The driving force for the halogen dance is the formation of the most stable lithiated intermediate, with the lithium atom occupying the most acidic position on the ring. ic.ac.uk The reaction is often autocatalytic, with a dibromothienyl species acting as a catalyst for the transbromination. ic.ac.uk

The regioselectivity of the halogen dance reaction is influenced by the substitution pattern of the thiophene ring. ias.ac.in In the case of bromothiophenes, the presence of directing groups can steer the migration of the bromine atom. For instance, an ester group can facilitate a novel 1,3-migration of the bromo group. acs.org The reaction conditions, including the choice of base and temperature, also play a critical role in controlling the regioselectivity. Magnesium bisamides have been shown to promote a slower halogen dance compared to lithium amides, allowing for the trapping of transient thienyl anion species with various electrophiles. acs.org The ultimate position of the halogen is determined by the thermodynamic stability of the final anionic intermediate. wikipedia.org

Nucleophilic Substitutions at the Bromine Center

The bromine atom at the 4-position of the thiophene ring serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. mdpi.com While direct nucleophilic aromatic substitution (SNAr) on electron-rich thiophene rings is generally challenging, it can be facilitated by the presence of activating groups or through metal-catalyzed cross-coupling reactions. libretexts.orgyoutube.com

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are particularly effective for forming new carbon-carbon bonds at the position of the bromine atom. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized via Suzuki cross-coupling reactions, demonstrating the feasibility of substituting the bromine on a thiophene ring. mdpi.comnih.gov In these reactions, the bromo group on the thiophene ring can be selectively coupled with various boronic acids in the presence of a palladium catalyst. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Bromothiophene Derivatives This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh3)4 | Mono- and di-substituted products | 31-46 | mdpi.comnih.gov |

Electrophilic and Nucleophilic Additions to the Thiophene Ring System

The thiophene ring in 4-Bromo-N-methylthiophene-3-carboxamide is susceptible to both electrophilic and, to a lesser extent, nucleophilic attack. The electron-donating nature of the sulfur atom generally makes the thiophene ring more reactive towards electrophiles than benzene (B151609). numberanalytics.com

Electrophilic aromatic substitution is a common reaction for thiophenes. wikipedia.orgmasterorganicchemistry.comjcu.edu.aulibretexts.orgmasterorganicchemistry.comyoutube.com The position of substitution is directed by the existing substituents. The N-methylcarboxamide group at the 3-position and the bromine atom at the 4-position will influence the regioselectivity of incoming electrophiles. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Nucleophilic additions to the thiophene ring are less common due to the ring's inherent electron-rich character. youtube.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org The formation of a stable intermediate, such as a Meisenheimer complex, is a key feature of nucleophilic aromatic substitution. libretexts.orgyoutube.com

Derivatization at the N-Methylcarboxamide Moiety

The N-methylcarboxamide group offers opportunities for further chemical modification. The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine. lookchem.comarkat-usa.orgresearchgate.net

Furthermore, the nitrogen atom of the amide can participate in various reactions. For example, N-alkylation or N-acylation could be achieved under appropriate conditions. The reactivity of the amide group can also be influenced by the electronic properties of the thiophene ring to which it is attached.

Functionalization of Pendant Groups (e.g., Aldehyde moieties in related compounds)

While this compound itself does not have a pendant aldehyde group, related structures such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlight the synthetic utility of such functionalities. mdpi.comresearchgate.netresearchgate.net The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. mdpi.comresearchgate.net The presence of an aldehyde group on the thiophene ring provides a convenient point for further molecular elaboration and the construction of more complex derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Methylthiophene 3 Carboxamide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules in the solid state.

In a study of 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray diffraction was employed for the unequivocal determination of the imine double bond stereochemistry, confirming the presence of a single geometrical isomer. researchgate.net This highlights the power of SCXRD in resolving stereochemical ambiguities.

Table 1: Representative Crystallographic Data for a Related Bromo-Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.822(3) |

| b (Å) | 5.927(2) |

| c (Å) | 16.642(3) |

| β (°) | 103.963(3) |

| Volume (ų) | 1323.5(5) |

Data for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related structure. researchgate.net

The packing of molecules in a crystal is directed by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong intramolecular hydrogen bond of the N-H···O type is observed. researchgate.net Additionally, intermolecular C-H···O and N-H···S hydrogen bonds contribute to the formation of a three-dimensional supramolecular network. researchgate.net

For 4-Bromo-N-methylthiophene-3-carboxamide, the presence of the amide N-H group allows for the formation of intermolecular hydrogen bonds, likely of the N-H···O=C type, which would play a significant role in the crystal packing. The bromine atom can also participate in halogen bonding (Br···O or Br···S interactions), which are increasingly recognized as important structure-directing forces. researchgate.net Analysis of the crystal packing of related bromo-EDOT (ethylenedioxythiophene) molecules shows the dominance of Br···Br interactions in the crystal structure. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The ¹H NMR spectrum of a substituted thiophene (B33073), such as this compound, is expected to show distinct signals for the thiophene ring protons and the N-methyl protons. The chemical shifts of the thiophene protons are influenced by the electronic effects of the bromo and carboxamide substituents. In a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, the remaining thiophene proton appears as a singlet, which is characteristic of a tri-substituted thiophene. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are indicative of the substitution pattern. For instance, the carbon atom attached to the bromine would exhibit a chemical shift in a characteristic range. In the ¹³C NMR spectrum of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, the carbon signals are well-resolved, allowing for the unambiguous assignment of each carbon atom in the molecule. mdpi.com

Table 2: Representative ¹H NMR Data for a Related Thiophene Carboxamide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H | 7.29 | s | - |

| NH | 12.01 | s | - |

| Phenyl-H | 7.71 | dd | 8.8, 2.04 |

| Phenyl-H | 7.4-7.29 | dd | 8.8, 2.0 |

| CH₂ | 2.87-2.83 | m | - |

| CH₂ | 1.74 | sextet | 7.4 |

| CH₃ | 1.03 | t | 7.3 |

Data for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide in CDCl₃. mdpi.com

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguous structural assignment.

A COSY spectrum would reveal the coupling between adjacent protons, for example, within the N-methyl group if it were part of a larger alkyl chain. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. The HMBC spectrum is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the connectivity between the thiophene ring, the carboxamide group, and the N-methyl group. For example, correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as the thiophene carbon at position 3.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

For this compound (C₆H₆BrNOS), the presence of bromine would be readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In the analysis of a related compound, 2-ethylhexyl 2-bromothiophene-3-carboxylate, high-resolution electrospray ionization mass spectrometry (HR-EIMS) was used to confirm the molecular formula. The calculated mass for [M+H]⁺ was 319.0362, and the found mass was 319.0361, providing strong evidence for the proposed structure. rsc.org Similarly, for this compound, HRMS would be expected to provide a highly accurate mass measurement that matches the theoretical value, thus confirming its elemental composition.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide |

| 3-amino-4-methylthiophene-2-acylcarbohydrazones |

| 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of molecular bonds, providing a unique "fingerprint" spectrum that is characteristic of the molecule's structure. researchgate.net While FT-IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com The selection rules for the two techniques are different; FT-IR active modes require a change in the dipole moment during vibration, whereas Raman active modes require a change in polarizability. Consequently, FT-IR and Raman spectra are often complementary, providing a more complete picture of the molecular vibrational landscape. researchgate.netspectroscopyonline.com

For this compound, the spectra can be interpreted by analyzing the characteristic vibrational frequencies of its constituent parts: the substituted thiophene ring, the N-methylcarboxamide side chain, and the carbon-bromine bond.

Thiophene Ring Vibrations

The vibrational modes of the thiophene ring are a key feature in the spectra. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C bonds within the ring give rise to a series of bands in the 1550-1350 cm⁻¹ range. For instance, in a related compound, 2-thiophene carboxylic acid, these C-C stretching vibrations were identified in the FT-IR spectrum at 1528 and 1352 cm⁻¹ and in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching modes of the thiophene ring are generally found at lower wavenumbers, with assignments reported between 850 cm⁻¹ and 600 cm⁻¹. iosrjournals.org

Amide Group Vibrations

The N-methylcarboxamide group gives rise to several characteristic and intense bands, which are fundamental for its identification.

N-H Stretching: The stretching vibration of the N-H bond in secondary amides typically produces a strong band in the region of 3350-3180 cm⁻¹. The exact position is sensitive to hydrogen bonding.

Amide I Band (C=O Stretching): This is one of the most prominent bands in the IR spectrum of an amide, appearing strongly in the 1680-1630 cm⁻¹ range. It is primarily due to the C=O stretching vibration.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1640 cm⁻¹ and 1550 cm⁻¹, results from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Amide III Band: This is a more complex vibration involving C-N stretching, N-H bending, and other vibrations, typically appearing in the 1400-1200 cm⁻¹ range.

Alkyl and C-Br Vibrations

The N-methyl group introduces characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the methyl C-H bonds are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding bending (deformation) modes appear in the 1460-1375 cm⁻¹ region. spectroscopyonline.com The stretching vibration of the C-Br bond is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the bromine atom.

The following tables summarize the expected vibrational frequencies for the key functional groups in this compound based on established data for related structures.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3350 - 3180 | Strong, Sharp |

| Thiophene | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| N-Methyl | C-H Asymmetric/Symmetric Stretch | ~2960 / ~2870 | Medium-Weak |

| Amide | Amide I (C=O Stretch) | 1680 - 1630 | Very Strong |

| Amide | Amide II (N-H Bend / C-N Stretch) | 1640 - 1550 | Strong |

| Thiophene | C=C Ring Stretch | 1550 - 1350 iosrjournals.org | Medium-Strong |

| N-Methyl | C-H Bend/Deformation | 1460 - 1375 spectroscopyonline.com | Medium |

| Thiophene | C-S Stretch | 850 - 600 iosrjournals.org | Medium-Weak |

| Thiophene | C-H Out-of-Plane Bend | 900 - 700 | Strong |

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiophene | Aromatic C-H Stretch | 3100 - 3000 | Strong |

| N-Methyl | C-H Asymmetric/Symmetric Stretch | ~2960 / ~2870 | Strong |

| Amide | Amide I (C=O Stretch) | 1680 - 1630 | Medium-Weak |

| Thiophene | C=C Ring Stretch | 1550 - 1350 iosrjournals.org | Very Strong |

| N-Methyl | C-H Bend/Deformation | 1460 - 1375 spectroscopyonline.com | Medium |

| Thiophene | Ring Breathing/Deformation | 1100 - 800 | Strong |

| Thiophene | C-S Stretch | 850 - 600 iosrjournals.org | Strong |

Computational Chemistry and Theoretical Investigations of 4 Bromo N Methylthiophene 3 Carboxamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com

The energy of these orbitals (EHOMO and ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are critical parameters. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In molecules like 4-Bromo-N-methylthiophene-3-carboxamide, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be located over the carboxamide group and the bromine atom. DFT calculations are used to precisely map the distribution and energy levels of these orbitals.

Table 1: Key Frontier Molecular Orbital Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, stability, and optical properties. |

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MESP surface illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, an MESP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and potentially the sulfur atom in the thiophene ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the amide group, and potentially a region of weaker positive potential (a "sigma-hole") on the bromine atom, making it susceptible to nucleophilic interactions. d-nb.info

Neutral Potential (Green): Generally found over the carbon framework of the thiophene ring.

These maps serve as a guide for understanding intermolecular interactions and the initial stages of a chemical reaction. tci-thaijo.org

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the electron-donating capability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature of the molecule. |

Molecules with extensive π-conjugated systems and significant charge asymmetry, often found in donor-π-acceptor structures, can exhibit non-linear optical (NLO) properties. nih.gov These materials can alter the properties of light passing through them and are crucial for applications in optoelectronics and photonics. psu.edujhuapl.edu The presence of the electron-rich thiophene ring and the bromo-substituent suggests that this compound could possess NLO activity. researchgate.net

DFT calculations are employed to compute key NLO parameters:

Linear Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

A high value of β indicates a strong NLO response. researchgate.net Studies have shown that introducing a bromo group can improve the molecular first-order hyperpolarizabilities and enhance NLO effects. researchgate.net

Table 3: Calculated Non-Linear Optical Properties

| Property | Symbol | Significance in NLO |

|---|---|---|

| Dipole Moment | μ | Indicates charge asymmetry, which is necessary for NLO properties. |

| Linear Polarizability | α | Measures the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. These studies allow for the detailed investigation of reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, such calculations could be used to explore various potential reactions, including:

Electrophilic Aromatic Substitution: Determining the preferred site of attack on the thiophene ring and calculating the activation energies for substitution at different positions.

Nucleophilic Substitution: Investigating the displacement of the bromine atom.

Reactions at the Amide Group: Modeling hydrolysis or other transformations of the carboxamide functional group.

By calculating the energy barriers (activation energies) for these pathways, researchers can predict the feasibility and selectivity of different reactions under various conditions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule. nih.gov

For this compound, MD simulations can be used to:

Identify Stable Conformations: Determine the most energetically favorable three-dimensional arrangements of the molecule, particularly concerning the rotation around the C-C and C-N single bonds.

Study Solvent Effects: Simulate the molecule in a solution to understand how it interacts with solvent molecules and how this environment affects its conformation and stability.

Analyze Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how molecules of this compound interact with each other, which is relevant for understanding its properties in the solid state.

These simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a macroscopic system. researchgate.net

In Silico Approaches for Molecular Recognition and Ligand-Target Interactions

Computational, or in silico, methods are pivotal in modern drug discovery and materials science for predicting how a molecule like this compound might interact with biological targets. These approaches allow for the rapid screening of compounds and provide insights into their potential mechanisms of action, saving significant time and resources in the early stages of research. Molecular docking, a key in silico technique, is frequently employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net

In the context of thiophene carboxamide derivatives, molecular docking studies have been instrumental in evaluating their interactions with various enzymes and receptors. researchgate.net For a compound such as this compound, a typical molecular docking workflow would involve preparing a 3D structure of the molecule and docking it into the active site of a target protein. For instance, given that some thiophene derivatives have shown potential as EGFR kinase inhibitors, one could hypothetically dock this compound into the ATP-binding site of the EGFR protein to predict its binding mode and affinity. nih.gov

The interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, given the presence of the bromine atom. The N-methylcarboxamide group can act as both a hydrogen bond donor and acceptor, while the thiophene ring can engage in π-stacking interactions with aromatic residues in the target's active site.

To illustrate the kind of data generated from such studies, a hypothetical docking result of this compound with a protein kinase is presented below.

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | MET793 (backbone NH) | 2.1 |

| Hydrogen Bond | LYS745 (sidechain NH3+) | 2.8 |

| Halogen Bond | THR790 (backbone C=O) | 3.2 |

| Pi-Stacking | PHE723 | 4.5 |

This table is a hypothetical representation of potential interactions and is for illustrative purposes only.

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular recognition process. nih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering deeper insights into the interaction dynamics.

Spectroscopic Property Prediction and Validation (e.g., Computational NMR)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be invaluable for the structural elucidation and characterization of novel compounds like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties, including NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic spectra (UV-Vis). mdpi.com

For this compound, DFT calculations could be used to predict the 1H and 13C NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the proposed structure. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. mdpi.com For example, the B3LYP functional with a 6-311G(d,p) basis set is a common choice for such calculations. mdpi.com

Below is a table illustrating a hypothetical comparison between computationally predicted and experimentally observed 1H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| Thiophene-H | 7.85 | 7.90 |

| N-H | 8.20 | 8.25 |

| N-CH3 | 2.95 | 3.00 |

This table contains hypothetical data for illustrative purposes.

In addition to NMR prediction, computational methods can also predict vibrational frequencies. The calculated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the amide group and the C-Br stretching frequency could be predicted and compared with experimental FT-IR data. mdpi.com These computational approaches, when used in conjunction with experimental techniques, provide a robust framework for the comprehensive characterization of new chemical entities. researchgate.net

Synthetic Utility and Applications As a Versatile Chemical Synthon

Strategic Building Block for Complex Organic Scaffolds and Heterocyclic Frameworks

The utility of 4-Bromo-N-methylthiophene-3-carboxamide and its analogues as strategic building blocks stems from the distinct reactivity of its functional groups. The bromine atom at the 4-position is a key handle for introducing molecular complexity. It readily participates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This capability is crucial for constructing biaryl systems and other complex scaffolds that are common motifs in pharmaceuticals and functional materials.

Furthermore, the N-methylcarboxamide group at the 3-position is not merely a passive substituent. It can act as a directing group in reactions like ortho-lithiation, facilitating further functionalization of the thiophene (B33073) ring at specific positions. The amide bond itself can be hydrolyzed or modified, providing another avenue for derivatization. This dual functionality allows for a stepwise and controlled construction of intricate molecular architectures and diverse heterocyclic frameworks. For instance, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, is noted for its functionalization that permits facile downhill derivation, highlighting the synthetic potential of such substituted thiophenes. mdpi.com

Precursor for the Synthesis of Diverse Thiophene Derivatives

The role of this compound as a precursor extends to the synthesis of a broad spectrum of thiophene derivatives. The strategic placement of the bromo and amide groups enables chemists to generate libraries of compounds with varied substituents.

Key synthetic transformations include:

Cross-Coupling Reactions: As mentioned, the bromine atom is readily displaced via palladium-catalyzed reactions. For example, Suzuki coupling of brominated thiophenes with different boronic acids has been used to synthesize mono- and bi-substituted thiophene derivatives in moderate to good yields. nih.govnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Amide Group Modification: The N-methylcarboxamide can be converted into other functional groups. For instance, it can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then undergo further reactions like esterification or amidation with different amines to create a diverse set of analogues.

Ring Functionalization: The thiophene ring itself can be further modified. The presence of the existing substituents influences the regioselectivity of subsequent electrophilic substitution or metallation-alkylation reactions, leading to polysubstituted thiophene cores. Research on a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was successfully achieved through a series of regioselective lithiation and bromination reactions starting from thiophene. mdpi.comresearchgate.netresearchgate.net

These synthetic routes underscore the compound's value as a versatile starting material for generating novel thiophene-containing molecules with tailored properties.

Role in the Development of Functional Materials and Organic Electronics

Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge-transport properties and environmental stability. Functionalized thiophene derivatives have significantly contributed to the development of new technologies in electronics. mdpi.comresearchgate.net The ability to systematically modify structures derived from precursors like this compound is critical for tuning the electronic and photophysical properties of these materials.

By employing cross-coupling reactions at the bromine site, researchers can extend the π-conjugated system of the thiophene ring. This is a fundamental strategy for designing organic semiconductors used in:

Organic Light-Emitting Diodes (OLEDs)

Organic Solar Cells (OSCs)

Organic Field-Effect Transistors (OFETs)

The N-methylcarboxamide group can also influence the material's properties by affecting molecular packing in the solid state through hydrogen bonding, which in turn impacts charge mobility. The synthesis of functional polymers and other organic materials often relies on the versatile chemistry of thiophene derivatives. researchgate.net

Design and Exploration of Structure-Activity Relationships in Derivative Libraries

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery. Thiophene carboxamides are recognized as important scaffolds in the development of novel therapeutic agents, including anticancer and kinase inhibitors. mdpi.comnih.gov

Systematic Modification of Substituents for Targeted Molecular Properties

The this compound scaffold allows for the systematic modification of its constituent parts to probe their effect on biological activity. Researchers can generate a library of derivatives by:

Varying the substituent at the 4-position: Replacing the bromine with a range of aryl, heteroaryl, or alkyl groups via cross-coupling reactions.

Modifying the N-methyl group: Replacing the methyl group with other alkyl or aryl substituents.

Altering the thiophene core: Introducing additional substituents onto the thiophene ring.

For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, researchers synthesized a series of thiophene-3-carboxamide (B1338676) derivatives and found that the position of the carboxamide group was critical for activity; an analogue with the carboxamide at the 5-position was completely inactive. nih.gov Similarly, substitutions at the 4- and 5-positions of the thiophene ring also resulted in less active compounds compared to the unsubstituted version. nih.gov In another study focused on anticancer agents, a series of compounds with a thiophene carboxamide core were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating how systematic modification can lead to potent and selective compounds. mdpi.com

| Compound Modification | Rationale | Observed Activity (IC50) |

|---|---|---|

| Unsubstituted Thiophene (Positions 4,5) | Baseline compound | 5.4 µM |

| 4,5-dimethyl substitution | Explore steric effects on the thiophene ring | > 25 µM (Less active) |

| Move carboxamide to 5-position | Probe importance of substituent position | Inactive |

| Replace 3-carboxamide with 3-cyano group | Investigate role of the carboxamide H-bonding | Significant loss of activity |

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target like an enzyme or receptor. For thiophene carboxamides, the orientation of the N-methylcarboxamide group relative to the thiophene ring can significantly influence molecular recognition.

Rotation around the single bond connecting the thiophene ring and the carbonyl group, as well as the amide C-N bond, can lead to different stable conformations (e.g., Z- or E-conformers for the amide). nih.gov Intramolecular interactions, such as a potential hydrogen bond or a stabilizing interaction between the thiophene's sulfur atom and the amide's carbonyl oxygen, can lock the molecule into a specific, biologically active conformation. nih.gov Conformational studies, using techniques like NMR spectroscopy and X-ray crystallography, are essential to understand these preferences. nih.gov This knowledge helps chemists design more rigid analogues that are pre-organized in the optimal shape for binding, potentially leading to increased potency and selectivity.

Rational Design Principles for Modifying Molecular Interactions

Rational design involves making deliberate, knowledge-based modifications to a lead compound to improve its properties. The versatile chemistry of this compound supports this approach. For instance, if a lead compound shows promising activity but poor solubility, a chemist might use the bromine handle to introduce a polar group.

Key design principles include:

Mimicking Key Interactions: If the carboxamide group is found to form a crucial hydrogen bond with a target protein, modifications will aim to preserve or enhance this interaction.

Exploring Binding Pockets: The bromine at the 4-position can be replaced with various substituents designed to fit into specific hydrophobic or polar pockets within the target's active site, thereby increasing binding affinity.

Bioisosteric Replacement: The thiophene ring or the carboxamide group can be replaced with other chemical groups (bioisosteres) that have similar sizes and electronic properties to improve pharmacokinetic properties while retaining biological activity. researchgate.net

This rational, iterative process of design, synthesis, and testing, enabled by versatile synthons like this compound, is a cornerstone of modern drug discovery and materials development. mdpi.com

Q & A

Basic: What synthetic routes are optimal for introducing the bromine substituent in 4-Bromo-N-methylthiophene-3-carboxamide?

The bromination of thiophene precursors is typically achieved using N-bromosuccinimide (NBS) or elemental bromine (Br₂ ) in the presence of a Lewis acid catalyst like FeBr₃ . For example, bromination at the 4-position of thiophene derivatives is favored under anhydrous conditions in solvents such as dichloromethane (DCM) or acetic acid at 0–25°C . Yield optimization requires precise stoichiometry (1:1 molar ratio of substrate to brominating agent) and inert atmosphere to prevent side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming substitution patterns and carboxamide functionality. For instance, the N-methyl group resonates at δ ~3.0–3.5 ppm, while the thiophene protons appear downfield (δ 6.5–7.5 ppm) due to electron-withdrawing effects .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₆BrNO₂S) and detects isotopic patterns for bromine.

- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution on the thiophene ring. The bromine atom’s electron-withdrawing effect deactivates the 4-position, directing subsequent substitutions (e.g., Suzuki couplings) to the 5-position. Fukui indices and molecular electrostatic potential maps further rationalize reactivity trends .

Advanced: How to address contradictions in reported yields for analogous compounds?

Discrepancies often arise from catalyst loading (e.g., 5–10 mol% FeBr₃), solvent purity (anhydrous vs. technical grade), or reaction time (2–24 hours). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, NBS in DCM at 0°C achieves >80% yield, while Br₂ in acetic acid may require longer reaction times (~12 hours) .

Basic: What are common impurities in synthesis, and how are they mitigated?

- Di-brominated byproducts : Controlled by limiting bromine equivalents and low temperatures.

- N-methyl group hydrolysis : Avoid aqueous workup at high pH. Use anhydrous Na₂SO₄ for drying .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures purity .

Advanced: What strategies enhance regioselectivity in post-synthetic functionalization?

- Directing groups : Install a Boc-protected amine at the 3-position to steer cross-couplings to the 5-position .

- Steric effects : Bulky substituents (e.g., methyl groups) at the 2-position hinder undesired substitutions .

- Protective groups : Temporary protection of the carboxamide with trimethylsilyl (TMS) groups prevents unwanted nucleophilic attack .

Basic: What are the primary biomedical research applications of this compound?

- Antimicrobial studies : Thiophene carboxamides inhibit bacterial enoyl-ACP reductase .

- Kinase inhibition : The bromine atom enhances binding to ATP pockets in kinases (e.g., EGFR) via halogen bonding .

- Protease targeting : Carboxamide groups interact with catalytic serine residues in proteases .

Advanced: How does the bromine substituent influence electronic properties?

Bromine’s -I effect reduces electron density on the thiophene ring, lowering HOMO/LUMO gaps (calculated via DFT). This enhances electrophilicity at the 5-position, facilitating nucleophilic aromatic substitutions (e.g., with amines or thiols) .

Basic: Which solvent systems are compatible with this compound?

- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility.

- Halogenated solvents : DCM or chloroform for bromination or coupling reactions.

- Avoid protic solvents (e.g., methanol) to prevent carboxamide hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for the N-methyl group?

- Analog synthesis : Compare bioactivity of N-methyl vs. N-H or N-ethyl derivatives.

- In vitro assays : Test inhibition of target enzymes (e.g., COX-2) using fluorescence-based assays.

- Molecular docking : Simulate binding poses with and without the methyl group to assess steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.